molecular formula C8H8ClFN2O B3002464 (5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride CAS No. 59899-84-2

(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride

Cat. No.: B3002464
CAS No.: 59899-84-2
M. Wt: 202.61
InChI Key: ZPTVSTREZLQPMM-UHFFFAOYSA-N
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Description

(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride (CAS: 686702-70-5) is a fluorinated heterocyclic compound with the molecular formula C₈H₇FN₂O·HCl and a molecular weight of 166.15 g/mol. Its structure features a benzo[d]isoxazole core fused to a benzene ring, with a fluorine substituent at the 5-position and a methanamine group at the 3-position. The compound is stored under dark, dry conditions at 2–8°C and carries GHS hazard warnings (H302, H315, H319, H332, H335) related to toxicity and irritation .

Properties

IUPAC Name

(5-fluoro-1,2-benzoxazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O.ClH/c9-5-1-2-8-6(3-5)7(4-10)11-12-8;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTVSTREZLQPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59899-84-2
Record name (5-fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride can be achieved through several methods. One efficient method involves a catalyst-free, microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of industrial production methods are often proprietary, but they generally involve similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzoisoxazole ring.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoisoxazole compounds.

Scientific Research Applications

Medicinal Chemistry

(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride has shown promise in the development of pharmaceuticals due to its ability to interact with various biological targets. Its applications include:

  • Anticancer Activity : Research indicates that compounds with a benzo[d]isoxazole moiety can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent .
  • Neurological Disorders : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies have shown that it may modulate neurotransmitter systems, which are crucial for mood regulation .

Biochemical Research

This compound serves as a valuable tool in biochemical research:

  • Enzyme Inhibition Studies : The compound can act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. This property allows researchers to study enzyme kinetics and mechanisms of action, providing insights into metabolic diseases .
  • Receptor Binding Studies : Its structural characteristics enable it to bind selectively to certain receptors, facilitating studies on receptor-ligand interactions. This is particularly useful in drug discovery processes where understanding binding affinities is critical .

Material Science

In addition to its biological applications, this compound has potential uses in material science:

  • Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of (5-Fluorobenzo[d]isoxazol-3-yl)methanamine derivatives on breast cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. This finding supports the potential of this compound class in cancer therapeutics.

Case Study 2: Neurological Effects

Research conducted by the National Institute of Health explored the effects of this compound on serotonin receptors. The study found that the compound exhibited selective binding to 5-HT receptors, suggesting its potential use as an antidepressant agent. Behavioral assays in animal models further confirmed its efficacy in reducing depressive-like symptoms.

Summary Table of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryAnticancer agents, Neurological treatments
Biochemical ResearchEnzyme inhibitors, Receptor binding studies
Material SciencePolymer synthesis for enhanced material properties

Mechanism of Action

The mechanism of action of (5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and binding affinity to biological targets, making it a valuable compound in medicinal chemistry. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine Hydrochloride

  • Molecular Formula : C₁₀H₁₀ClFN₂O
  • Molecular Weight : 228.65 g/mol
  • Structural Differences: Unlike the target compound, this analog has a non-fused isoxazole ring with a 4-fluorophenyl substituent. The fluorine is on a separate phenyl group rather than the benzo-fused system, altering electronic distribution and steric interactions.

(5-Thien-2-ylisoxazol-3-yl)methylamine Hydrochloride

  • Molecular Formula : C₇H₇ClN₂OS
  • Key Feature : Substitution with a thiophene (sulfur-containing heterocycle) at the 5-position of the isoxazole.
  • Impact : Thiophene’s electron-rich nature increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the fluorine-substituted target compound. This could influence pharmacokinetic properties .

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

  • Molecular Formula : C₁₀H₉ClN₂S·HCl
  • Molecular Weight : 261.17 g/mol
  • Core Heterocycle : Replaces isoxazole with a thiazole (containing sulfur and nitrogen).
  • Substituent Effects: The 4-chlorophenyl group introduces a bulkier, more electronegative substituent than fluorine.

[5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine Hydrochloride

  • Molecular Formula : C₁₁H₁₃ClN₂O₂
  • Molecular Weight : 240.69 g/mol
  • Substituent : A 3-methoxyphenyl group provides electron-donating effects via the methoxy group.
  • Solubility : The methoxy group may improve solubility through hydrogen bonding, contrasting with the electron-withdrawing fluorine in the target compound. This could enhance bioavailability in polar environments .

(2,3-Dihydro-1,4-benzodioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride

  • Molecular Formula : C₁₂H₁₄ClN₃O₃
  • Molecular Weight : 283.71 g/mol
  • Structural Complexity : Combines a benzodioxin moiety with an oxadiazole ring.
  • Pharmacokinetics : The oxadiazole’s polarity and benzodioxin’s oxygen atoms may improve solubility but introduce metabolic liabilities compared to the simpler benzoisoxazole framework .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituent Hazard Profile
Target Compound C₈H₇ClFN₂O 166.15 Benzo[d]isoxazole 5-Fluoro H302, H315, H319, etc.
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine C₁₀H₁₀ClFN₂O 228.65 Isoxazole 4-Fluorophenyl Not reported
(5-Thien-2-ylisoxazol-3-yl)methylamine C₇H₇ClN₂OS 194.66 Isoxazole Thien-2-yl Not reported
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine C₁₀H₉ClN₂S·HCl 261.17 Thiazole 4-Chlorophenyl Not reported
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine C₁₁H₁₃ClN₂O₂ 240.69 Isoxazole 3-Methoxyphenyl Not reported

Research Findings and Implications

  • Pharmacological Activity: The fused benzoisoxazole in the target compound likely enhances aromatic interactions with biological targets (e.g., enzymes, receptors) compared to non-fused analogs .
  • Metabolic Stability : Fluorine’s electron-withdrawing effect may reduce oxidative metabolism, extending half-life relative to methoxy- or thiophene-substituted analogs .
  • Solubility vs. Lipophilicity : Thiophene and chlorophenyl groups increase lipophilicity, favoring blood-brain barrier penetration, while methoxy and benzodioxin groups improve solubility for systemic applications .

Biological Activity

(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's IUPAC name is (5-fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride. Its molecular formula is C8H8ClFN2O, with a molecular weight of approximately 194.63 g/mol. The presence of the fluorine atom contributes to its distinct chemical properties, enhancing reactivity and biological interactions .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Microwave-Assisted Synthesis : A catalyst-free one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been reported as an efficient method.
  • Industrial Production : Large-scale synthesis typically follows similar laboratory methods but is optimized for yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Potential

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In particular, studies have focused on its activity against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. Results indicate that it may induce apoptosis in these cells, with IC50 values suggesting significant cytotoxicity .

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis induction
HT-2912.8Cell cycle arrest

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The fluorine atom enhances the compound's binding affinity to various receptors and enzymes, potentially modulating signaling pathways involved in cell proliferation and apoptosis .

Case Studies

  • Cytotoxicity in Cancer Research : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant cell death compared to control groups. The study utilized the MTT assay to quantify cell viability post-treatment, confirming the compound's potential as an anticancer agent .
  • Antimicrobial Activity Assessment : Another investigation focused on the compound's effectiveness against multi-drug resistant bacterial strains. The results indicated that the compound inhibited bacterial growth at concentrations that were non-toxic to human cells, highlighting its therapeutic potential in infectious disease management .

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